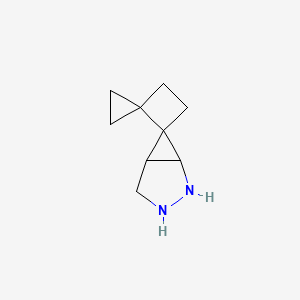
CID 122129576
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 122129576” is known as Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane]. It has a molecular formula of C9H14N2 and a molecular weight of 150.221 g/mol . This compound is characterized by its unique dispiro structure, which includes two cyclobutane rings and a diazabicyclohexane core.
Preparation Methods
The synthesis of Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane] involves several steps. One common method includes the reaction of cyclobutanone with hydrazine to form the diazabicyclohexane core. This intermediate is then reacted with another cyclobutanone molecule under specific conditions to form the final dispiro compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Chemical Reactions Analysis
Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the diazabicyclohexane core.
Scientific Research Applications
Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules due to its unique structure.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane] involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include the modulation of enzyme activity and receptor signaling .
Comparison with Similar Compounds
Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane] can be compared with other similar compounds such as:
- Spiro[cyclobutane-1,2’-[2,3]diazabicyclo[3.1.0]hexane]
- Dispiro[cyclobutane-1,3’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane]
These compounds share similar structural features but differ in the positioning of the cyclobutane rings and the diazabicyclohexane core. The unique dispiro structure of CID 122129576 provides it with distinct chemical and physical properties, making it valuable for specific applications .
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
InChI |
InChI=1S/C9H14N2/c1-2-8(1)3-4-9(8)6-5-10-11-7(6)9/h6-7,10-11H,1-5H2 |
InChI Key |
GIBRGBMUSDMHIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCC23C4C3NNC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















